Carmoxirole (EMD 45609) is a synthetic indole derivative classified as a dopamine receptor agonist. [] It exhibits high selectivity for the dopamine D2 receptor subtype, particularly those located in peripheral tissues. [] Carmoxirole has been investigated for its potential in cardiovascular research, specifically in the context of hypertension and heart failure. [, ]
Carmoxirole is a chemical compound primarily recognized for its role in pharmacological applications, particularly in the treatment of various neurological disorders. It is classified as a selective serotonin reuptake inhibitor (SSRI), which makes it significant in the modulation of serotonin levels in the brain. This classification places Carmoxirole among compounds that are utilized for their antidepressant and anxiolytic properties, contributing to the management of conditions such as depression and anxiety disorders.
Carmoxirole was initially developed for its therapeutic potential in psychiatry, specifically targeting serotonin pathways to enhance mood and emotional regulation. As an SSRI, it functions by inhibiting the reuptake of serotonin at synaptic clefts, thereby increasing its availability for receptor binding. This mechanism is crucial for its antidepressant effects. The compound has been explored in various clinical studies to evaluate its efficacy and safety profile.
Carmoxirole can be synthesized through several methods, which include:
The synthesis typically begins with simpler organic molecules that undergo a series of reactions including alkylation, acylation, and cyclization to build the complex structure characteristic of Carmoxirole. Each step is carefully monitored to optimize reaction conditions such as temperature, pressure, and pH.
Carmoxirole has a well-defined molecular structure that is essential for its biological activity. The structural formula includes:
The three-dimensional conformation of Carmoxirole can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, which provide insights into its spatial arrangement and interactions with biological targets.
Carmoxirole participates in several chemical reactions that are relevant to its synthesis and degradation:
Understanding these reactions is crucial for optimizing formulation strategies and ensuring the stability of Carmoxirole in pharmaceutical preparations.
Carmoxirole exerts its effects primarily through the inhibition of serotonin reuptake in the presynaptic neurons. This process involves:
Carmoxirole is primarily used in scientific research related to neuropharmacology. Its applications include:
Carmoxirole (developmental code name EMD-45609) is a chemically distinct dopamine receptor agonist initially developed for cardiovascular indications. Characterized by its peripherally restricted action and selective D2 receptor affinity, it represents a significant pharmacological tool for studying dopaminergic pathways outside the blood-brain barrier. Despite reaching advanced research phases for hypertension and heart failure, carmoxirole was never commercialized, though its unique mechanistic profile continues to offer insights into peripheral dopamine receptor physiology and targeted drug design [1] [5].
Carmoxirole is chemically designated as 3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indole-5-carboxylic acid, with the molecular formula C₂₄H₂₆N₂O₂ and a molecular weight of 374.484 g/mol. The compound features an indole carboxylic acid core connected via a four-carbon alkyl chain to a 4-phenyl-1,2,3,6-tetrahydropyridine moiety. This structural configuration places it within the indolyl-3-butylamine class of dopamine receptor agonists, though its elongated side chain distinguishes it from simpler tryptamine derivatives [1] [2].
Table 1: Structural and Physicochemical Properties of Carmoxirole
Property | Value |
---|---|
Systematic IUPAC Name | 3-[4-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butyl]-1H-indole-5-carboxylic acid |
CAS Registry Number | 98323-83-2 (base); 115092-85-8 (hydrochloride) |
Molecular Formula | C₂₄H₂₆N₂O₂ |
Molar Mass | 374.484 g/mol |
SMILES Notation | OC(=O)C1=CC2=C(C=C1)NC=C2CCCCN1CCC(=CC1)C1=CC=CC=C1 |
InChI Key | AFSOIHMEOKEZJF-UHFFFAOYSA-N |
Hydrochloride Formula | C₂₄H₂₇ClN₂O₂ (MW: 410.94 g/mol) |
Purity Specifications | ≥97% (research grade) |
The hydrochloride salt form (C₂₄H₂₇ClN₂O₂) is commonly used in research applications due to enhanced solubility and stability. X-ray crystallography and spectroscopic analyses (including NMR and mass spectrometry) confirm the presence of characteristic functional groups: the carboxylic acid contributes to hydrogen bonding capacity, the tetrahydropyridine ring enables conformational flexibility, and the indole nitrogen serves as a hydrogen bond donor. These features collectively facilitate specific interactions with the dopamine D2 receptor binding pocket while limiting passive diffusion across the blood-brain barrier, underpinning its peripheral selectivity [2] [5].
Carmoxirole emerged from systematic structure-activity relationship studies conducted by Merck KGaA (Germany) in the late 1980s, with its first scientific publications appearing in 1988. It was engineered as part of a drug discovery program targeting indolyl-3-butylamine derivatives with enhanced dopamine receptor specificity and peripheral restriction. Pharmacologically, carmoxirole is classified as a selective, peripherally acting partial agonist of dopamine D2 receptors. Binding studies demonstrate approximately 1,000-fold higher affinity for D2 receptors compared to D1 receptors (Ki < 10 nM for D2), with secondary but notably weaker interactions at serotonin 5-HT₁A and α₂-adrenergic receptors. Negligible activity occurs at 5-HT₂, α₁-adrenergic, or β-adrenergic receptors, establishing its receptor selectivity profile [1] [5].
This pharmacological profile positioned carmoxirole as an investigational antihypertensive and heart failure therapeutic. Its peripheral restriction was strategically designed to leverage cardiovascular dopamine pathways—particularly inhibition of norepinephrine release from sympathetic nerve terminals, aldosterone suppression, and renal vasodilation—while avoiding central nervous system side effects (e.g., sedation, emesis, or dyskinesias) associated with centrally penetrating dopaminergic agents. Despite promising mechanisms, development ceased prior to Phase III clinical trials due to strategic portfolio decisions rather than safety or efficacy concerns, leaving it as a valuable research tool [1] [4] [5].
Carmoxirole's research trajectory encompasses significant preclinical and clinical investigations into its cardiovascular effects, receptor pharmacology, and potential therapeutic applications:
1988-1992: Preclinical CharacterizationInitial studies established carmoxirole’s potent D2 agonism (EC₅₀ ~2.5 nM) and peripheral restriction using radioligand binding and functional assays. Seminal work by Haeusler et al. demonstrated dose-dependent blood pressure reduction in hypertensive rat models via sympathoinhibitory mechanisms, with no behavioral changes indicating central penetration [1].
1992-1998: Cardiovascular Mechanism ElucidationResearch confirmed carmoxirole's ability to reduce plasma norepinephrine by up to 55% in animal models and human heart failure patients through prejunctional D2 receptor activation. This sympatholytic effect was accompanied by improved cardiac output (15-20% increase) and reduced ventricular filling pressures in acute hemodynamic studies, supporting its potential in congestive heart failure [1] [4].
2002: Neuroendocrine ApplicationsMarchese et al. demonstrated carmoxirole effectively reversed antipsychotic-induced hyperprolactinemia (amisulpride model) in rats without reversing central antipsychotic effects, highlighting its utility in studying peripheral vs. central D2 receptor modulation [1].
2010s-Present: Specialized Research ToolContemporary studies employ carmoxirole as a selective peripheral D2 reference agonist, such as in recent investigations of spinal ejaculatory pathways where it failed to facilitate ejaculation when combined with serotonin agonists—unlike centrally acting dopaminergic agents—confirming its inability to engage central generators [10].
Table 2: Key Research Findings and Applications of Carmoxirole
Year Range | Research Focus | Key Findings | Significance |
---|---|---|---|
1988-1992 | Receptor Pharmacology | Subnanomolar D2 affinity; >1000x selectivity over D1; peripheral restriction | Established molecular target engagement without central side effects |
1992-1998 | Heart Failure Mechanisms | 55% reduction in plasma norepinephrine; improved cardiac output | Validated peripheral sympathoinhibition as therapeutic strategy |
2002 | Hyperprolactinemia Reversal | Normalized prolactin without reversing antipsychotic efficacy in rats | Confirmed peripherally-mediated endocrine effects |
2010s-Present | Neurophysiological Tool | Failed pro-ejaculatory synergy with 5-HT agonists vs. central agonists | Proved utility in differentiating central/peripheral dopaminergic pathways |
Industrial development was discontinued despite promising Phase II data in heart failure, reflecting shifting priorities in cardiovascular drug development rather than compound-specific limitations. Nevertheless, carmoxirole remains a structurally and pharmacologically distinct reference compound for studying peripheral dopaminergic physiology and receptor-targeted drug design [1] [4] [5].
CAS No.: 15769-56-9
CAS No.: 485-18-7
CAS No.: 63909-40-0
CAS No.: 25468-09-1
CAS No.: 519-63-1